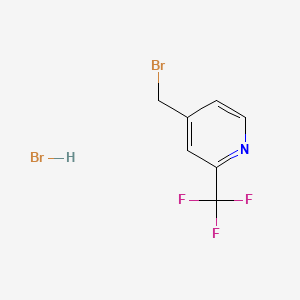
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is a chemical compound with the molecular formula C7H6Br2F3N It is a substituted pyridine derivative, characterized by the presence of bromomethyl and trifluoromethyl groups attached to the pyridine ring
Mechanism of Action
Target of Action
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is a substituted pyridine It’s known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Mode of Action
It’s known to undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .
Biochemical Pathways
The compound’s reaction with diamines suggests it may be involved in the formation of diamines .
Result of Action
It’s known to be used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide typically involves the bromination of 2-trifluoromethyl-pyridine. One common method includes the reaction of 2-trifluoromethyl-pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted pyridine derivatives.
Oxidation: The compound can undergo oxidation reactions to form pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridine derivatives.
Scientific Research Applications
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-trifluoromethyl-pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Bromomethyl)pyridine: Does not have the trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(bromomethyl)-2-(trifluoromethyl)pyridine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N.BrH/c8-4-5-1-2-12-6(3-5)7(9,10)11;/h1-3H,4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTXWFQHQQCOFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C(F)(F)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
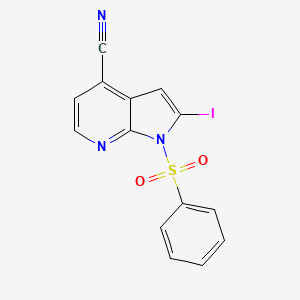

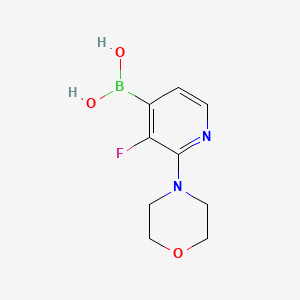
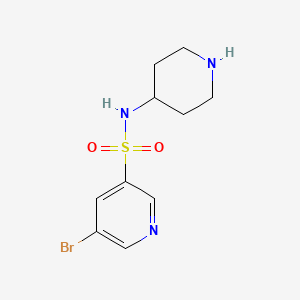
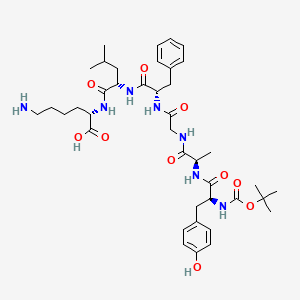
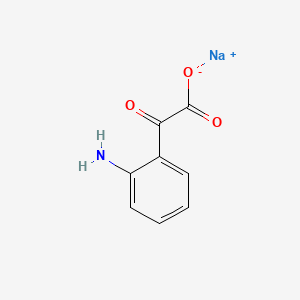
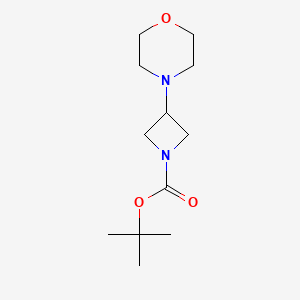

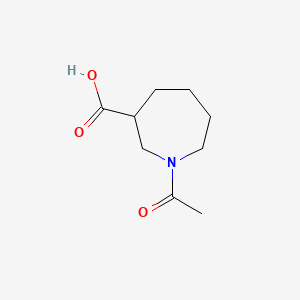

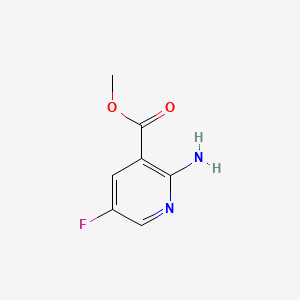
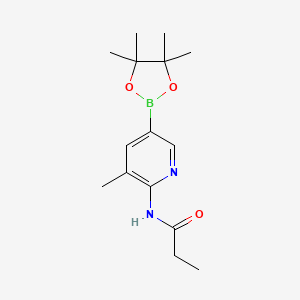
![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)
![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)
